2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazinyl-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with piperazine under controlled conditions. One common method includes the condensation of 2-aminothiazole with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-piperazinyl-thiazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and piperazine derivatives.
Scientific Research Applications
2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-piperazinyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with similar biological activities.
Thiazole-5-carboxylic acid: Shares the thiazole ring and carboxylic acid group, but lacks the piperazine moiety.
Piperazine derivatives: Compounds containing the piperazine ring, often used in medicinal chemistry for their biological activities
Uniqueness: 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring and piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not as readily achievable with other similar compounds .
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2S/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11/h5,9H,1-4H2,(H,12,13) |
InChI Key |
LSBRUUSUUVOXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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